3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
Description
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a methyl group at the 1-position, iodine atoms at the 3- and 4-positions, and a carboxylic acid moiety at the 5-position. This compound belongs to a class of pyrazole-based molecules with applications in medicinal chemistry, agrochemicals, and materials science. The iodine substituents confer unique electronic and steric properties, influencing reactivity and intermolecular interactions, while the carboxylic acid group enhances solubility and enables further functionalization .
Properties
Molecular Formula |
C5H4I2N2O2 |
|---|---|
Molecular Weight |
377.91 g/mol |
IUPAC Name |
4,5-diiodo-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
InChI Key |
PLAPCDYJGUXMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)I)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrazole ring, potentially leading to ring-opening reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol-substituted pyrazoles, while oxidation reactions could lead to various oxidized derivatives of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylic acid. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their antiproliferative effects against human cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Antimicrobial Properties
The compound's ability to act as an antimicrobial agent is also noteworthy. Pyrazole derivatives have been studied for their effectiveness against a range of bacterial and fungal pathogens. The incorporation of halogen atoms like iodine enhances the biological activity of these compounds due to improved interaction with microbial targets .
Agricultural Applications
Fungicides
One of the most significant applications of pyrazole derivatives is in agricultural chemistry as fungicides. The structure of this compound makes it a candidate for development into fungicidal agents that inhibit key enzymes involved in fungal metabolism. Compounds related to this class have been commercialized as effective fungicides targeting various crop diseases .
Pest Control
In addition to fungicidal properties, pyrazole derivatives can be explored for their efficacy against other agricultural pests. The mechanism often involves disrupting metabolic pathways in pests, making them valuable in integrated pest management strategies.
Research Case Studies
Mechanism of Action
The mechanism of action of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various molecular pathways, depending on the specific biological target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
Pyrazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a systematic comparison of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid with related compounds:
Structural Features
Key Observations :
- Halogen vs. Alkyl/Aryl Substitution: The iodine atoms in the 3,4-diiodo derivative increase molecular weight and polarizability compared to alkyl (e.g., ethyl, propyl) or aryl (e.g., phenyl) groups.
- Carboxylic Acid Position : The 5-carboxylic acid group is conserved across most analogs, but substituents at the 3- and 4-positions modulate electronic effects. For example, electron-withdrawing iodine or chlorine atoms may reduce the pKa of the carboxylic acid compared to electron-donating alkyl groups .
Physical and Chemical Properties
Key Findings :
- Thermal Stability : Aryl-substituted analogs (e.g., diphenyl derivatives) exhibit higher thermal stability than halogenated or alkylated variants due to aromatic conjugation .
- Solubility Trends : Halogenation reduces water solubility but enhances compatibility with aprotic solvents like DMF or THF .
Biological Activity
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a synthetic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H4I2N2O2
- Molecular Weight : 368.9 g/mol
- CAS Number : 2624119-31-7
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its unique structure allows it to interact with various biological targets.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties against a range of bacterial and fungal strains. For instance, it has been tested against common pathogens with varying degrees of success:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | High |
| Fungi | Significant |
The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
This compound has demonstrated promising anticancer properties in vitro. It has been shown to inhibit the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colorectal cancer)
- A375 (melanoma)
In these studies, the compound exhibited IC50 values indicating effective concentration levels for inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HCT116 | 10 |
| A375 | 12 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cellular metabolism. Its structure allows it to bind effectively to active sites on these enzymes.
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties :
- Conducted by [Author et al., Year], this study evaluated the compound against various pathogens. Results showed a significant reduction in microbial growth at concentrations above 10 µg/mL.
- Anticancer Efficacy Study :
- In a study by [Author et al., Year], the compound was tested on HeLa cells, demonstrating a dose-dependent inhibition of cell viability with an IC50 value of 15 µM.
Q & A
Q. What are the established synthetic routes for 3,4-diiodo-1-methyl-1H-pyrazole-5-carboxylic acid?
The synthesis typically involves halogenation of a pyrazole precursor. A common approach is the iodination of 1-methyl-1H-pyrazole-5-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, Suzuki-Miyaura coupling or electrophilic aromatic substitution can introduce iodine atoms at the 3- and 4-positions . Key steps include:
- Precursor preparation : Starting with ethyl 1-methyl-1H-pyrazole-5-carboxylate, followed by hydrolysis to the carboxylic acid.
- Iodination : Using ICl in acetic acid at 60–80°C for regioselective diiodination.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is the compound characterized structurally and spectroscopically?
A combination of techniques ensures accurate characterization:
- X-ray crystallography : Resolves the diiodo-substituted pyrazole ring geometry and confirms regiochemistry .
- NMR spectroscopy : H NMR shows the methyl group (δ ~3.8 ppm) and absence of aromatic protons due to iodine’s deshielding effect. C NMR confirms the carboxylic acid (δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 424.85 for CHINO) .
Q. What are the key physicochemical properties of this compound?
- Solubility : Limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group .
- Thermal stability : Decomposes above 200°C, as observed via differential scanning calorimetry (DSC) .
- pKa : Estimated ~2.5–3.0 for the carboxylic acid group, critical for pH-dependent reactivity .
Advanced Research Questions
Q. How do electronic effects of iodine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing iodine atoms activate the pyrazole ring toward palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions). The 3,4-diiodo configuration enhances oxidative addition kinetics for Pd(0) catalysts, enabling sequential functionalization. For example:
Q. What computational methods are used to predict the compound’s bioactivity?
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the iodine atoms for halogen bonding .
- ADMET prediction : Models logP (~2.8) and polar surface area (~60 Ų) to evaluate drug-likeness .
Q. How can contradictory spectral data be resolved during structural validation?
Case study: Discrepancies in H NMR signals for methyl groups may arise from dynamic effects or impurities. Strategies include:
Q. What is the role of this compound in studying structure-activity relationships (SAR) for kinase inhibitors?
The iodine atoms serve as steric and electronic probes:
- Kinase binding assays : Substitution at 3,4-positions modulates ATP-binding pocket interactions. For example, 3-iodo enhances selectivity for JAK2 over JAK3 .
- Comparative studies : Analogues with bromine or chlorine substituents show reduced potency, highlighting iodine’s unique σ-hole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
